Cas no 709649-66-1 (Benzenemethanamine,2,3-diethoxy-N-methyl-)

Benzenemethanamine,2,3-diethoxy-N-methyl- structure
709649-66-1 structure
Product name:Benzenemethanamine,2,3-diethoxy-N-methyl-
CAS No:709649-66-1
MF:C12H19NO2
MW:209.28476
CID:557825
PubChem ID:43278873

Benzenemethanamine,2,3-diethoxy-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,2,3-diethoxy-N-methyl-
    • N-(2,3-Diethoxybenzyl)-N-methylamine
    • 1-(2,3-diethoxyphenyl)-N-methylmethanamine
    • Benzenemethanamine, 2,3-diethoxy-N-methyl- (9CI)
    • 709649-66-1
    • SCHEMBL1253294
    • DTXSID90655806
    • KYNATVSQHRHRFB-UHFFFAOYSA-N
    • 2,3-diethoxy-benzyl-methylamine
    • Inchi: InChI=1S/C12H19NO2/c1-4-14-11-8-6-7-10(9-13-3)12(11)15-5-2/h6-8,13H,4-5,9H2,1-3H3
    • InChI Key: KYNATVSQHRHRFB-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=CC(=C1OCC)CNC

Computed Properties

  • Exact Mass: 209.14167
  • Monoisotopic Mass: 209.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5A^2
  • XLogP3: 2

Experimental Properties

  • PSA: 30.49

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